molecular formula C19H24N2O2 B3922553 2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide

2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide

Cat. No. B3922553
M. Wt: 312.4 g/mol
InChI Key: FIHDLXVEQPKQMV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide, also known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component found in marijuana. However, JWH-250 has been found to have a higher affinity for cannabinoid receptors, making it a more potent agonist than THC.

Mechanism of Action

2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in various physiological processes such as pain perception, appetite regulation, and immune function. Activation of these receptors by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which can produce a range of effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential as an analgesic. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis. Finally, this compound has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide has several advantages for use in laboratory experiments. Its potency and selectivity for cannabinoid receptors make it a useful tool for studying the physiological effects of cannabinoid receptor activation. Additionally, its synthetic nature allows for precise control over the concentration and purity of the compound. However, this compound also has limitations, such as its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is the potential use of this compound in the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Additionally, the development of new synthetic cannabinoids with improved selectivity and potency for cannabinoid receptors may lead to the discovery of new therapeutic agents. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and other synthetic cannabinoids, as well as their potential for abuse and addiction.

Scientific Research Applications

2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-6-4-5-7-17(13)21-19(22)16(12-20)10-15-9-8-14(2)18(11-15)23-3/h8-11,13,17H,4-7H2,1-3H3,(H,21,22)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDLXVEQPKQMV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C=C2)C)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide
Reactant of Route 3
Reactant of Route 3
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-3-(3-methoxy-4-methylphenyl)-N-(2-methylcyclohexyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.